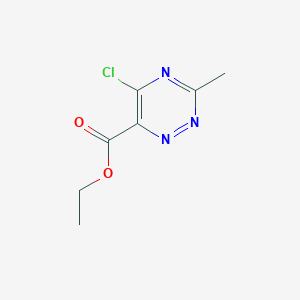
4,6-Diethyl-6-(4-ethyl-5-octenyl)-1,2-dioxane-3-acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Diethyl-6-(4-ethyl-5-octenyl)-1,2-dioxane-3-acetic acid, also known as DEOA, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. DEOA belongs to the family of dioxane carboxylic acids and is a derivative of the natural product, jasmonic acid. DEOA has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
作用機序
4,6-Diethyl-6-(4-ethyl-5-octenyl)-1,2-dioxane-3-acetic acid activates the jasmonic acid signaling pathway in plants, which leads to the expression of defense-related genes. Jasmonic acid is a natural plant hormone that plays a crucial role in plant defense against pathogens and herbivores. 4,6-Diethyl-6-(4-ethyl-5-octenyl)-1,2-dioxane-3-acetic acid is a structural analog of jasmonic acid and can mimic its effects on plant growth and development.
Biochemical and Physiological Effects:
4,6-Diethyl-6-(4-ethyl-5-octenyl)-1,2-dioxane-3-acetic acid has been shown to induce the expression of defense-related genes in plants, leading to an increase in plant resistance against pathogens and herbivores. 4,6-Diethyl-6-(4-ethyl-5-octenyl)-1,2-dioxane-3-acetic acid has also been found to enhance plant growth and development, possibly by activating the jasmonic acid signaling pathway. In addition, 4,6-Diethyl-6-(4-ethyl-5-octenyl)-1,2-dioxane-3-acetic acid has been shown to have anti-inflammatory and anti-tumor properties in mammalian cells.
実験室実験の利点と制限
4,6-Diethyl-6-(4-ethyl-5-octenyl)-1,2-dioxane-3-acetic acid can be used as a tool to study the jasmonic acid signaling pathway in plants. It can be applied to plants in a controlled manner and its effects on gene expression and plant growth can be measured. However, 4,6-Diethyl-6-(4-ethyl-5-octenyl)-1,2-dioxane-3-acetic acid has limitations in terms of its solubility and stability, which may affect its efficacy in experiments.
将来の方向性
Future research on 4,6-Diethyl-6-(4-ethyl-5-octenyl)-1,2-dioxane-3-acetic acid could focus on its potential applications in agriculture, particularly in the development of plant-based pesticides and herbicides. 4,6-Diethyl-6-(4-ethyl-5-octenyl)-1,2-dioxane-3-acetic acid could also be studied for its potential therapeutic uses in humans, particularly in the treatment of inflammatory diseases and cancer. Further investigations into the mechanism of action of 4,6-Diethyl-6-(4-ethyl-5-octenyl)-1,2-dioxane-3-acetic acid could lead to the development of more potent analogs with improved efficacy and stability.
In conclusion, 4,6-Diethyl-6-(4-ethyl-5-octenyl)-1,2-dioxane-3-acetic acid is a synthetic compound that has potential applications in scientific research, particularly in the field of plant biology. It activates the jasmonic acid signaling pathway in plants, leading to the expression of defense-related genes and enhancing plant growth and development. 4,6-Diethyl-6-(4-ethyl-5-octenyl)-1,2-dioxane-3-acetic acid has limitations in terms of its solubility and stability, but its potential applications in agriculture and human health make it an interesting compound for future research.
合成法
4,6-Diethyl-6-(4-ethyl-5-octenyl)-1,2-dioxane-3-acetic acid can be synthesized using a variety of methods, including the reaction of 4,6-diethyl-1,2-dioxane-3-acetic acid with 4-ethyl-5-octen-1-ol in the presence of a catalyst. Another method involves the reaction of 4,6-diethyl-1,2-dioxane-3-carboxylic acid with 4-ethyl-5-octen-1-ol in the presence of a dehydrating agent. The yield of 4,6-Diethyl-6-(4-ethyl-5-octenyl)-1,2-dioxane-3-acetic acid using these methods ranges from 20-30%.
科学的研究の応用
4,6-Diethyl-6-(4-ethyl-5-octenyl)-1,2-dioxane-3-acetic acid has been shown to have potential applications in scientific research, particularly in the field of plant biology. 4,6-Diethyl-6-(4-ethyl-5-octenyl)-1,2-dioxane-3-acetic acid has been found to induce plant defense responses against pathogens and herbivores. It has also been shown to enhance plant growth and development. 4,6-Diethyl-6-(4-ethyl-5-octenyl)-1,2-dioxane-3-acetic acid has been studied extensively in Arabidopsis thaliana, a model plant species, and has been found to activate a signaling pathway that leads to the expression of defense-related genes.
特性
CAS番号 |
152821-46-0 |
|---|---|
製品名 |
4,6-Diethyl-6-(4-ethyl-5-octenyl)-1,2-dioxane-3-acetic acid |
分子式 |
C20H36O4 |
分子量 |
340.5 g/mol |
IUPAC名 |
2-[4,6-diethyl-6-[(E)-4-ethyloct-5-enyl]dioxan-3-yl]acetic acid |
InChI |
InChI=1S/C20H36O4/c1-5-9-11-16(6-2)12-10-13-20(8-4)15-17(7-3)18(23-24-20)14-19(21)22/h9,11,16-18H,5-8,10,12-15H2,1-4H3,(H,21,22)/b11-9+ |
InChIキー |
KCBAKIPOBYUWOG-UHFFFAOYSA-N |
異性体SMILES |
CC/C=C/C(CC)CCCC1(CC(C(OO1)CC(=O)O)CC)CC |
SMILES |
CCC=CC(CC)CCCC1(CC(C(OO1)CC(=O)O)CC)CC |
正規SMILES |
CCC=CC(CC)CCCC1(CC(C(OO1)CC(=O)O)CC)CC |
同義語 |
4,6-diethyl-6-(4-ethyl-5-octenyl)-1,2-dioxane-3-acetic acid DEODA |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



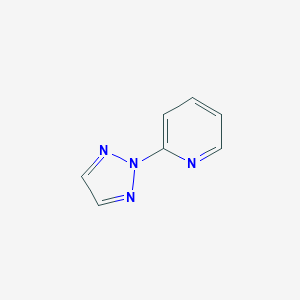
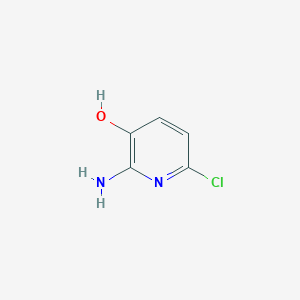
![7-chloro-10-ethyl-3-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-acridine-1,9-dione](/img/structure/B114217.png)
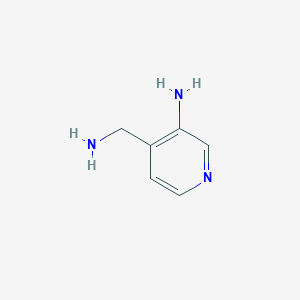
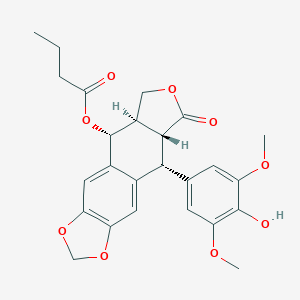

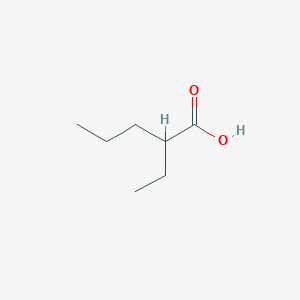
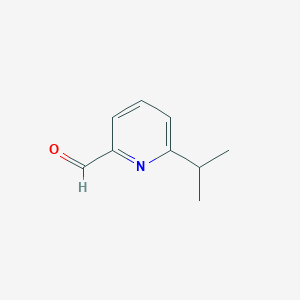
![4-Methylpyrido[3,4-b]pyrazine-2,3(1H,4H)-dione](/img/structure/B114234.png)
![(4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4R,5R)-5-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B114237.png)
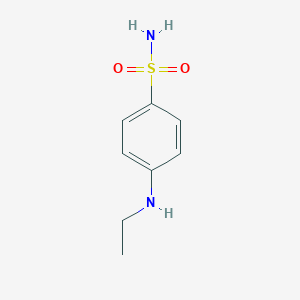
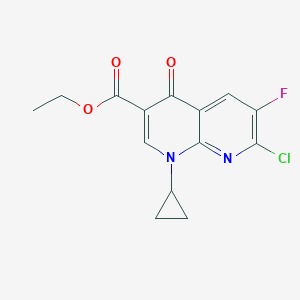
![(2R)-2-[(2-azaniumylacetyl)amino]butanoate](/img/structure/B114243.png)
